2-{[6-Methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]oxy}-N-(2-methylphenyl)acetamide
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Overview
Description
2-{[6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}-N-(2-methylphenyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a pyrimidine ring substituted with a pyrrolidine group and an acetamide moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}-N-(2-methylphenyl)acetamide typically involves the following steps :
Starting Material: The synthesis begins with 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one.
Reaction with Methyl Chloroacetate: This compound is reacted with methyl chloroacetate under basic conditions to form an intermediate ester.
Hydrazinolysis: The ester is then subjected to hydrazinolysis to yield 2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetohydrazide.
Final Step: The acetohydrazide is further reacted with 2-methylphenyl isocyanate to produce the final compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{[6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-{[6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}-N-(2-methylphenyl)acetamide has several scientific research applications :
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including plant growth stimulation.
Medicine: Explored for its potential therapeutic properties, such as enzyme inhibition.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets . For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-{[6-Methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}-N-(2,4,6-trimethylphenyl)acetamide
- 1-(6-Methyl-2-(phenylamino)pyrimidin-4-yl)propan-2-one
Uniqueness
2-{[6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}-N-(2-methylphenyl)acetamide is unique due to its specific substitution pattern on the pyrimidine ring and the presence of both pyrrolidine and acetamide groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
N-(2-methylphenyl)-2-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)oxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-13-7-3-4-8-15(13)20-16(23)12-24-17-11-14(2)19-18(21-17)22-9-5-6-10-22/h3-4,7-8,11H,5-6,9-10,12H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRZZJOCDMYDYBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)COC2=NC(=NC(=C2)C)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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